molecular formula C17H26N2O2 B11841318 tert-Butyl 3-phenethylpiperazine-1-carboxylate CAS No. 500129-54-4

tert-Butyl 3-phenethylpiperazine-1-carboxylate

Katalognummer: B11841318
CAS-Nummer: 500129-54-4
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: ZYBNWWDFSZMFFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-phenethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-phenethylpiperazine-1-carboxylate typically involves the reaction of 3-phenethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

tert-Butyl 3-phenethylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-phenethylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Medicine: It serves as a building block for the development of new drugs, especially those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of tert-Butyl 3-phenethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-phenethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, making them valuable in different contexts of scientific research and industrial production.

Eigenschaften

CAS-Nummer

500129-54-4

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

tert-butyl 3-(2-phenylethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-11-18-15(13-19)10-9-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3

InChI-Schlüssel

ZYBNWWDFSZMFFA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.